
ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate, also known as JNJ-42165279, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
作用机制
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate acts as a partial agonist at serotonin 1A (5-HT1A) and dopamine D2 receptors. It also acts as a full agonist at serotonin 2A (5-HT2A) receptors. The activation of 5-HT1A receptors has been shown to reduce anxiety and enhance mood, while the activation of 5-HT2A receptors has been shown to enhance cognition and memory. The activation of D2 receptors has been shown to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to enhance the release of these neurotransmitters, which are known to be deficient in patients with depression and anxiety. In addition, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
实验室实验的优点和局限性
One advantage of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its selectivity for 5-HT1A, 5-HT2A, and D2 receptors. This allows researchers to study the specific effects of this compound on these receptors without the interference of other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. One direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of this compound. In addition, the investigation of the long-term effects of this compound on neurotransmitter systems and behavior is also an important future direction.
合成方法
The synthesis of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate involves the reaction of 1-naphthylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is approximately 75%.
科学研究应用
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. In preclinical studies, this compound has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and cognition. In addition, this compound has been shown to enhance the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which are known to be deficient in patients with depression and anxiety.
属性
IUPAC Name |
ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)20-12-10-19(11-13-20)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZZKXZBYFJSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

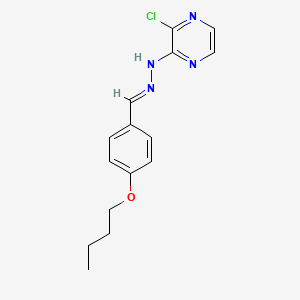
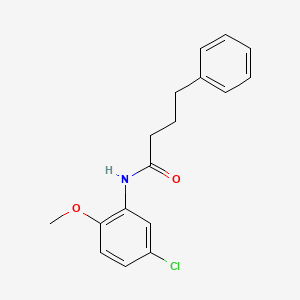
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
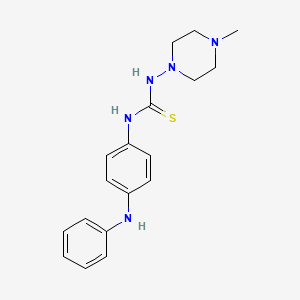
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

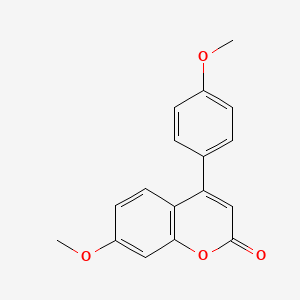

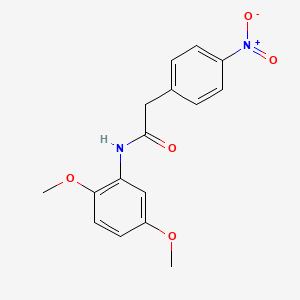

![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)